The compound is commercially available, with suppliers such as Thermo Scientific and Apollo Scientific providing it for research purposes. Its chemical identifiers include:
The trifluoromethyl group enhances the compound's lipophilicity and alters its interaction with biological systems, making it a valuable tool in medicinal chemistry.
The synthesis of 4-(trifluoromethyl)-L-phenylalanine typically involves several steps, starting from L-phenylalanine. Various methods have been explored, including:
For instance, one common approach involves using a nucleophilic aromatic substitution reaction where L-phenylalanine is treated with a trifluoromethylating agent in the presence of a base. The reaction conditions typically require careful control of temperature and time to maximize yield while minimizing side reactions.
The molecular structure of 4-(trifluoromethyl)-L-phenylalanine features:
This structure allows for unique interactions in biological systems, which can be exploited in drug design.
4-(Trifluoromethyl)-L-phenylalanine participates in various chemical reactions typical for amino acids, including:
These reactions are essential for creating modified peptides with enhanced properties or new functionalities.
Research indicates that peptides containing this amino acid may exhibit enhanced antimicrobial properties, potentially due to improved membrane permeability or altered interactions with biological targets.
These properties make it suitable for various laboratory applications while necessitating careful handling due to its fluorinated nature.
4-(Trifluoromethyl)-L-phenylalanine has several significant applications:
The introduction of this compound into peptide sequences has been shown to improve antimicrobial activity, making it an attractive candidate for further research in drug development.
Fluorination strategically enhances the biophysical and chemical properties of organic molecules, particularly amino acids. The introduction of fluorine—with its small atomic radius (1.47 Å), high electronegativity (3.98 Pauling scale), and strong carbon-fluorine bond (472 kJ/mol)—induces profound changes in molecular behavior. For phenylalanine derivatives, trifluoromethyl (-CF₃) substitution at the para-position significantly increases lipophilicity (log P +0.5–1.0 versus non-fluorinated analogs), improving membrane permeability and bioavailability. The -CF₃ group’s electron-withdrawing nature lowers the pKa of adjacent functional groups, enhancing hydrogen-bonding interactions with biological targets [4] [9].
Moreover, fluorinated amino acids exhibit enhanced metabolic stability by resisting oxidative degradation pathways. This property is critical in peptide-based therapeutics, where rapid proteolysis limits efficacy. Studies confirm that 4-(trifluoromethyl)-L-phenylalanine incorporation extends peptide half-life in vivo by impeding enzymatic recognition [4] [2].
Table 1: Physicochemical Properties of 4-(Trifluoromethyl)-L-phenylalanine
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₁₀H₁₀F₃NO₂ | PubChem CID 2761501 |
Molecular Weight | 233.19 g/mol | - |
log P (Lipophilicity) | ~1.2 (estimated) | Relative to L-phenylalanine |
Aqueous Solubility | 2 mg/mL (8.58 mM) | Requires warming to 70°C |
CAS Registry Number | 114926-38-4 | Unique chemical identifier |
Purity Specifications | 95–99.89% | Commercial reagent grades |
The synthesis of fluorinated phenylalanines emerged in the 1970s–1980s alongside advances in asymmetric catalysis and fluorination methodologies. Early routes relied on resolution techniques, such as enzymatic hydrolysis of racemic mixtures, yielding enantiomerically impure products with low efficiency. A breakthrough came with transition-metal-catalyzed cross-coupling, exemplified by Jackson’s Negishi coupling (1990s) of aryl halides with zinc homoenolates of protected iodoalanine. This method enabled stereoselective synthesis of para-substituted fluorinated phenylalanines, including 4-fluoro-L-phenylalanine, in >70% yield [4].
The 2000s witnessed refined chiral auxiliary approaches. Schöllkopf’s bis-lactim ether method allowed alkylation of fluorinated benzyl bromides, delivering Boc-protected (R)- or (S)-amino acids with >98% enantiomeric excess (ee). Concurrently, biomimetic transamination and enantioselective hydrogenation protocols improved scalability. By 2020, industrial-scale production of 4-(trifluoromethyl)-L-phenylalanine became feasible, supporting pharmaceutical applications [4] [8].
Table 2: Key Historical Milestones in Fluorinated Phenylalanine Synthesis
Year Range | Development | Impact |
---|---|---|
1980–1990 | Resolution-based racemate separation | Low-yield access to enantiopure analogs |
1990–2000 | Pd-catalyzed Negishi cross-coupling | Enabled stereoretentive aryl-alanine coupling |
2000–2010 | Chiral auxiliaries (Schöllkopf, Williams lactone) | Achieved >98% ee in alkylation steps |
2010–Present | Sustainable catalysis & flow chemistry integration | Reduced costs and environmental impact |
4-(Trifluoromethyl)-L-phenylalanine occupies a critical niche in peptide engineering due to its steric and electronic mimicry of tyrosine and phenylalanine. The -CF₃ group’s bulk (~1.4× van der Waals volume of -CH₃) and hydrophobicity (π-face distortion) optimize hydrophobic pocket filling in protein binding sites. This enhances target affinity—e.g., in kinase inhibitors—where trifluoromethylated peptides exhibit 2–10-fold lower IC₅₀ values versus non-fluorinated counterparts [4] [7].
In structural biology, the compound’s fluorine atoms serve as NMR probes (¹⁹F NMR) to study protein folding and dynamics. Unlike natural amino acids, ¹⁹F signals lack background noise, enabling real-time monitoring of conformational changes. Additionally, its incorporation into antimicrobial peptides (AMPs) increases protease resistance while maintaining or improving potency. For example, trifluoromethylated AMP analogs show 4–8-fold lower degradation rates in serum [4] [10].
The global market for this reagent reflects its importance, valued at ~$250 million annually. High-purity grades (>99%) dominate ($150 million segment), driven by demand from pharmaceutical developers. North America and Europe account for 65% of consumption, though Asia-Pacific growth is accelerating at 7–9% CAGR, fueled by expanding biologics R&D infrastructure [2].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7